![molecular formula C6H10N2O2 B13505771 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one](/img/structure/B13505771.png)
2-Oxa-5,8-diazaspiro[3.5]nonan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxa-5,8-diazaspiro[3.5]nonan-6-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable amine with an epoxide, followed by oxidation to form the desired spirocyclic structure . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes the use of continuous flow reactors and advanced purification techniques to achieve consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxa-5,8-diazaspiro[3.5]nonan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
2-Oxa-5,8-diazaspiro[3.5]nonan-6-one has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-Oxa-5,8-diazaspiro[3.5]nonan-6-one exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include modulation of enzyme activity and interference with cellular signaling processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,8-Diazaspiro[3.5]nonan-6-one: Lacks the oxygen atom, which may affect its reactivity and applications.
6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one: Contains an additional hydroxymethyl group, potentially altering its chemical properties and biological activity.
(6S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one: The presence of a methyl group introduces steric effects that can influence its reactivity and interactions.
Uniqueness
2-Oxa-5,8-diazaspiro[3.5]nonan-6-one is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H10N2O2 |
|---|---|
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
2-oxa-5,8-diazaspiro[3.5]nonan-6-one |
InChI |
InChI=1S/C6H10N2O2/c9-5-1-7-2-6(8-5)3-10-4-6/h7H,1-4H2,(H,8,9) |
Clé InChI |
VVUDKHDUKJGGIE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2(CN1)COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-tert-butyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13505690.png)

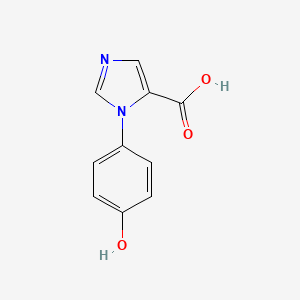
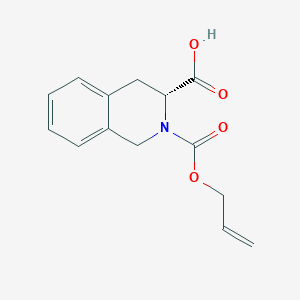
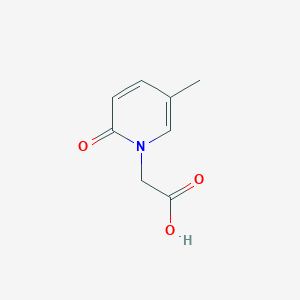
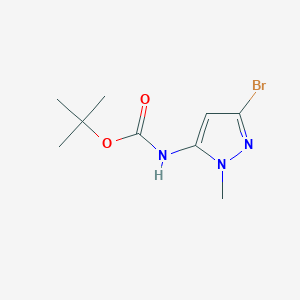

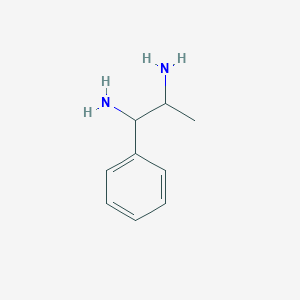
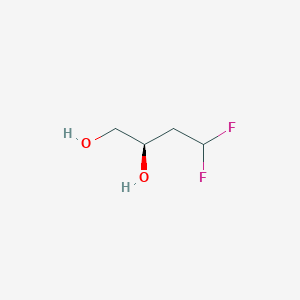


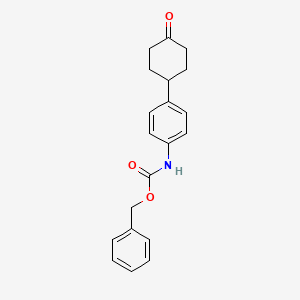
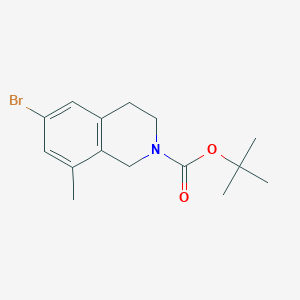
![6-Phenylspiro[3.3]heptan-2-one](/img/structure/B13505763.png)
